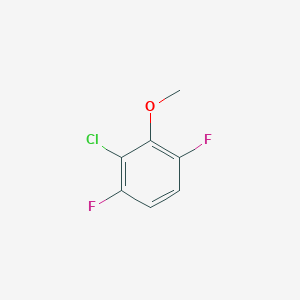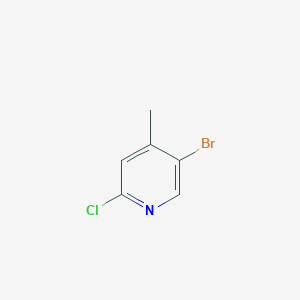
5-溴-2-氯-4-甲基吡啶
描述
5-Bromo-2-chloro-4-methylpyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
科学研究应用
Chemistry: 5-Bromo-2-chloro-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting specific enzymes or receptors .
Industry: It is employed in the production of various chemicals used in agriculture and material science .
作用机制
Target of Action
5-Bromo-2-chloro-4-methylpyridine is primarily used as a biochemical reagent . It is often used in the synthesis of various organic compounds . .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can react with phenylboronic acid in the presence of a palladium catalyst to form a new compound .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-4-methylpyridine’s action largely depend on the specific chemical reactions it is involved in. As a reagent, it contributes to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-methylpyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored in a cool, dark place to maintain its stability . Furthermore, its reactivity can be influenced by the presence of catalysts, as seen in its reaction with phenylboronic acid .
生化分析
Biochemical Properties
5-Bromo-2-chloro-4-methylpyridine plays a role in biochemical reactions as a potential inhibitor or modulator of enzyme activity. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in cellular signaling pathways related to inflammation and stress responses . The interaction between 5-Bromo-2-chloro-4-methylpyridine and p38α MAPK can lead to the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways. Additionally, 5-Bromo-2-chloro-4-methylpyridine may interact with other proteins and biomolecules, influencing their function and activity.
Cellular Effects
The effects of 5-Bromo-2-chloro-4-methylpyridine on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by 5-Bromo-2-chloro-4-methylpyridine can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have downstream effects on cellular processes such as inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-4-methylpyridine involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of p38α MAPK, inhibiting its activity by preventing the phosphorylation of downstream targets . Additionally, 5-Bromo-2-chloro-4-methylpyridine may interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloro-4-methylpyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, 5-Bromo-2-chloro-4-methylpyridine has been shown to maintain its inhibitory effects on p38α MAPK over extended periods . In in vivo studies, the compound’s stability and degradation may influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-4-methylpyridine can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular signaling pathways. At higher doses, 5-Bromo-2-chloro-4-methylpyridine may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects and dose-dependent responses should be carefully considered in studies involving this compound.
Metabolic Pathways
5-Bromo-2-chloro-4-methylpyridine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of 5-Bromo-2-chloro-4-methylpyridine on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-4-methylpyridine within cells and tissues are influenced by factors such as transporters and binding proteins. This compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of 5-Bromo-2-chloro-4-methylpyridine within tissues can also be affected by its interactions with binding proteins, which can influence its localization and activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-4-methylpyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Bromo-2-chloro-4-methylpyridine within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method includes the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-4-methylpyridine may involve a multi-step process starting from readily available raw materials. The process includes controlled bromination and chlorination reactions, followed by purification steps to obtain the desired product with high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
相似化合物的比较
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-2-hydroxy-5-methylpyridine
- 5-Bromo-2-hydroxy-4-methylpyridine
Uniqueness: 5-Bromo-2-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
5-bromo-2-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESOOISZHSENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370306 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778611-64-6 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



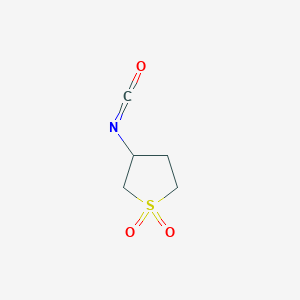
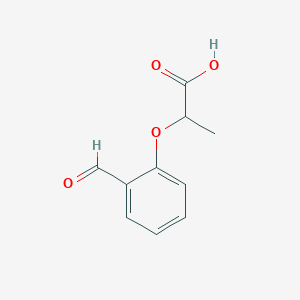
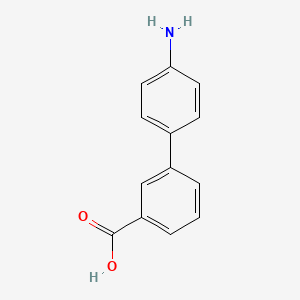

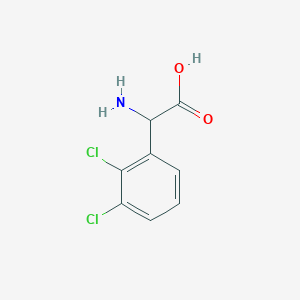
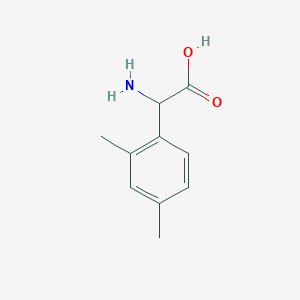
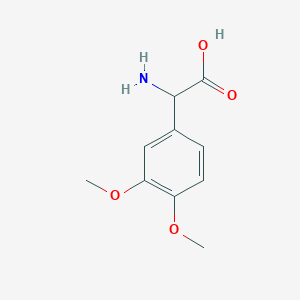
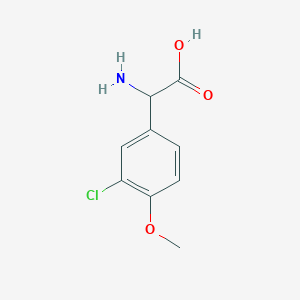
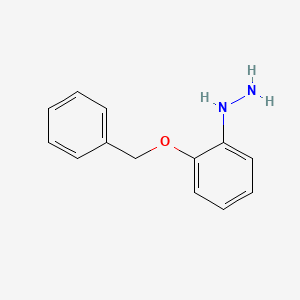


![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
